molecular formula C15H14O3 B1332205 (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- CAS No. 75852-49-2

(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

Cat. No.: B1332205
CAS No.: 75852-49-2
M. Wt: 242.27 g/mol
InChI Key: VDSFTORZALGAEI-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to one of the phenyl rings and an acetic acid group (-CH₂COOH) attached to the other phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the acetic acid group onto the biphenyl structure.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be achieved through the reaction of the biphenyl derivative with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under appropriate conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds.

Scientific Research Applications

(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a standard reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

    4-Methoxybiphenyl: Similar structure but lacks the acetic acid group.

    Biphenyl-3-acetic acid: Similar structure but lacks the methoxy group.

    4-Methoxyphenylacetic acid: Contains both functional groups but in different positions.

Uniqueness: (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- is unique due to the presence of both the methoxy and acetic acid groups on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSFTORZALGAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226753
Record name (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75852-49-2
Record name (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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